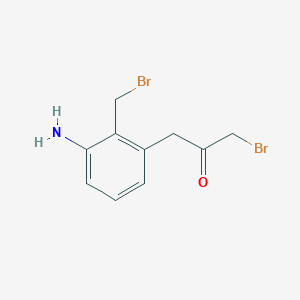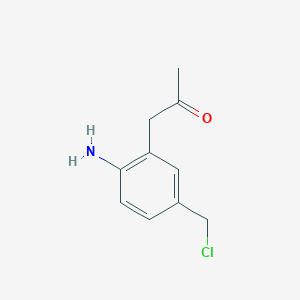
3-(4-Phenylpiperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Phenylpiperazin-1-yl)aniline: is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a phenyl group attached to the piperazine ring and an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antitumor, antibacterial, and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenylpiperazin-1-yl)aniline typically involves the reaction of 4-phenylpiperazine with aniline derivatives. One common method includes the use of hydrazonoyl chlorides and triethylamine as a base, followed by cyclization using polyphosphoric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Phenylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-(4-Phenylpiperazin-1-yl)aniline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of the intrinsic mitochondrial pathway . This involves the upregulation of cytochrome c and caspase-3, leading to programmed cell death .
Comparación Con Compuestos Similares
- 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
- 4-(1-Piperazinyl)aniline
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5
Comparison: 3-(4-Phenylpiperazin-1-yl)aniline is unique due to its specific structural features, such as the phenyl group attached to the piperazine ring and the aniline moiety. This structural uniqueness contributes to its distinct pharmacological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C16H19N3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
3-(4-phenylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C16H19N3/c17-14-5-4-8-16(13-14)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12,17H2 |
Clave InChI |
NSUDUKMRKCCSIV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)










![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene](/img/structure/B14067214.png)
![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)
